molecular formula C21H22N4O B2528583 (3,4-dihydroquinolin-1(2H)-yl)(1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanone CAS No. 904812-40-4

(3,4-dihydroquinolin-1(2H)-yl)(1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanone

Cat. No. B2528583
CAS RN: 904812-40-4
M. Wt: 346.434
InChI Key: ULRMOAQRIPPLDH-UHFFFAOYSA-N
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Description

The compound contains a 3,4-dihydroquinolin-1(2H)-yl group and a 1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl group. The 3,4-dihydroquinolin-1(2H)-yl group is a common motif found in many natural products and synthetic molecules with a diverse range of biological activities . The 1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl group is a type of triazole, a class of compounds that are known for their wide range of biological activities.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the 3,4-dihydroquinolin-1(2H)-yl group might undergo reactions typical of other quinoline derivatives, while the 1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl group might participate in reactions characteristic of triazoles .

Scientific Research Applications

Piperidine Derivatives

Piperidine derivatives are a valuable class of nitrogen-containing heterocycles. Researchers have explored various applications for these compounds due to their diverse properties:

Dihydropyrrol-2-one Derivatives

Dihydropyrrol-2-ones are also important heterocycles with a wide range of applications:

Basirat, N., Sajadikhah, S. S., & Zare, A. (2019). Multi-component synthesis of piperidines and dihydropyrrol-2-one derivatives catalyzed by a dual-functional ionic liquid. Journal of Chemical Research, 44(1-2), 20–24. DOI: 10.1177/1747519819883881

properties

IUPAC Name

3,4-dihydro-2H-quinolin-1-yl-[1-(4-ethylphenyl)-5-methyltriazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O/c1-3-16-10-12-18(13-11-16)25-15(2)20(22-23-25)21(26)24-14-6-8-17-7-4-5-9-19(17)24/h4-5,7,9-13H,3,6,8,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULRMOAQRIPPLDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)N3CCCC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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